2-Chloro-5-methoxypyridin-4-OL
Overview
Description
2-Chloro-5-methoxypyridin-4-ol is a chemical compound with the CAS Number: 1196145-74-0 . Its molecular formula is C6H6ClNO2 and it has a molecular weight of 159.57 . It is a solid substance stored at room temperature under an inert atmosphere .
Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 159.57 .Scientific Research Applications
Fluorescence Properties Enhancement
The synthesis and photophysical evaluation of various 2-pyridone analogs, including methoxypyridine derivatives, have demonstrated significant fluorescence properties. These compounds exhibit high fluorescence quantum yields in both solution and solid states, attributed to specific substituent modifications such as methoxy groups. This property is crucial for applications in fluorescence-based sensors, imaging agents, and organic light-emitting diodes (OLEDs). For instance, methoxypyridine derivatives showed enhanced emissions across different solvents and solid states, indicating their potential as highly emissive fluorophores (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Spectroscopic and Structural Analysis
Research into the structural and spectroscopic analysis of chloro- and methoxypyridine compounds, including X-ray and spectroscopic analysis, reveals detailed insights into their structural features and optical properties. These studies are foundational for understanding the molecular interactions and properties of these compounds, informing their use in various chemical and material science applications. Such investigations have led to the discovery of unique hydrogen bonding and π⋯π stacking interactions, which are essential for designing molecular materials with specific properties (Jukić, Cetina, Halambek, & Ugarković, 2010).
Advanced Synthesis Techniques
Innovative synthesis methods, including lithiation reactions with lithium dialkylamides, provide insights into the reactivity and functionalization of chloro- and methoxypyridines. These methods enable the selective introduction of functional groups at specific positions on the pyridine ring, crucial for the synthesis of complex organic molecules. Such techniques are essential for developing new pharmaceuticals, agrochemicals, and organic materials (Gros, Choppin, & Fort, 2003).
Electronic and Vibrational Spectroscopy
Density Functional Theory (DFT) studies on compounds like 2-chloro-6-methoxypyridine have provided valuable insights into their vibrational and electronic spectra. These studies help in understanding the molecular vibrations and electronic transitions, critical for applications in molecular spectroscopy, quantum chemistry, and material science. The research contributes to the development of compounds with tailored electronic and optical properties for use in sensors, semiconductors, and photovoltaic devices (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Electrophilic Chlorinating Agents
The development of novel electrophilic chlorinating agents from pyridine derivatives, including 2-chloro-5-methoxypyridin-4-OL, showcases their application in synthetic chemistry. These agents facilitate the α-chlorination of active methylene/methine compounds, a crucial reaction in organic synthesis for constructing complex molecules. This advancement opens up new pathways for the synthesis of pharmaceuticals and agrochemicals with high precision and efficiency (Park, Kim, Cho, Lee, Falck, & Yoon, 2005).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPBLJYJIRFADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306077 | |
Record name | 2-Chloro-5-methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196145-74-0 | |
Record name | 2-Chloro-5-methoxy-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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